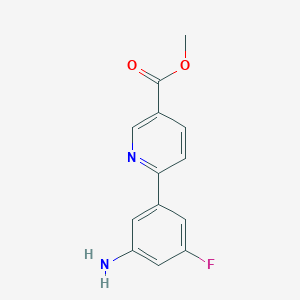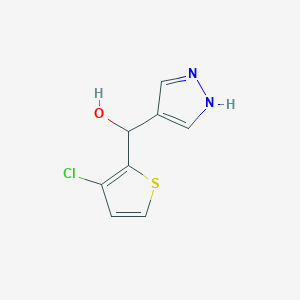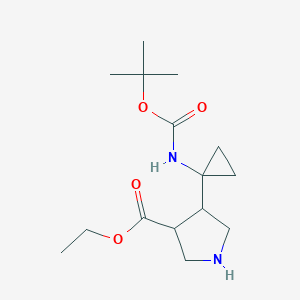
ArisantetraloneB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ArisantetraloneB is a chemical compound with the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ArisantetraloneB involves several steps, including the use of specific reagents and conditions. One common method involves the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides . This reaction is typically promoted by 1,1,1,3,3,3-hexafluoro-2-propanol without additional catalysts or reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
ArisantetraloneB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce different oxygenated derivatives, while reduction reactions may yield various reduced forms of the compound.
Applications De Recherche Scientifique
ArisantetraloneB has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various industrial products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ArisantetraloneB involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ArisantetraloneB include:
1-Tetralone: A bicyclic aromatic hydrocarbon and a ketone used as a starting material for agricultural and pharmaceutical agents.
Aristelegone A: A natural product with a similar carbon skeleton found in traditional Chinese medicine.
Uniqueness
This compound is unique due to its specific structure and properties, which differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C20H22O5 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(2R,3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m0/s1 |
Clé InChI |
WFNWOPFVZGRWFA-QQKBFRNYSA-N |
SMILES isomérique |
C[C@H]1[C@H](C(=O)C2=CC(=C(C=C2[C@@H]1C3=CC(=C(C=C3)O)OC)O)OC)C |
SMILES canonique |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


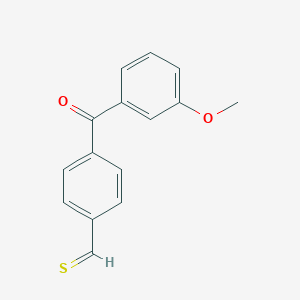
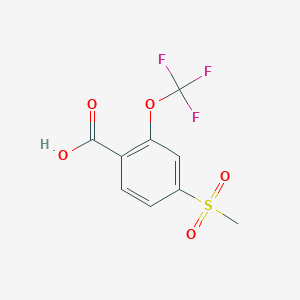
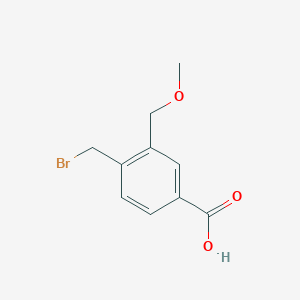
![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
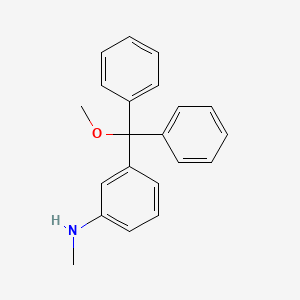
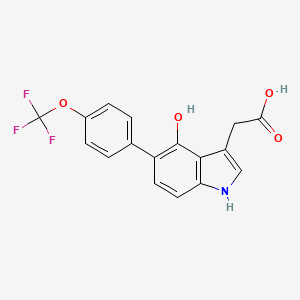
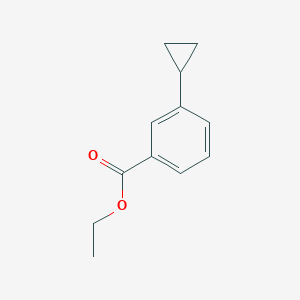
![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)

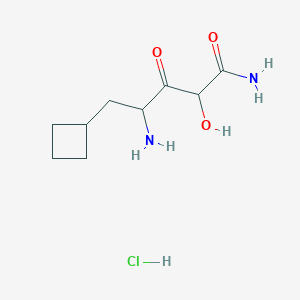
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)
